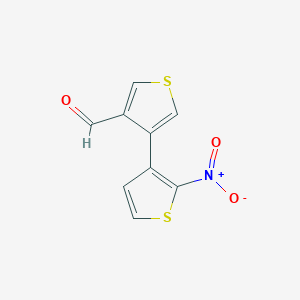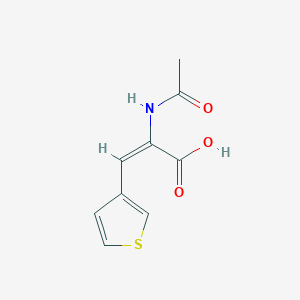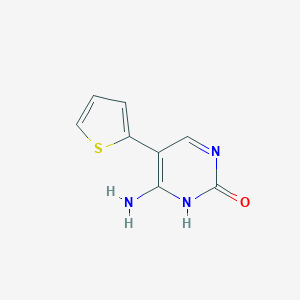![molecular formula C12H6O2S2 B428761 thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde CAS No. 30689-47-5](/img/structure/B428761.png)
thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is a heterocyclic compound with a unique structure that includes both thiophene and benzothiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-ebenzothiole-2,7-dicarbaldehyde typically involves the Vilsmeier-Haack formylation method. This method introduces a formyl group into electron-rich aromatic compounds using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl3) . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for thieno3,2-ebenzothiole-2,7-dicarbaldehyde are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Thienobenzothiole-2,7-dicarboxylic acid.
Reduction: Thienobenzothiole-2,7-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which thieno3,2-ebenzothiole-2,7-dicarbaldehyde exerts its effects is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking. In materials science, its electronic properties are harnessed to improve the performance of organic semiconductors .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]thiophene: Another heterocyclic compound with similar structural features but different electronic properties.
Benzothiophene: Lacks the additional thiophene ring, resulting in different reactivity and applications.
Thiophene-2-carbaldehyde: A simpler aldehyde derivative with fewer functional groups.
Uniqueness
Thieno3,2-ebenzothiole-2,7-dicarbaldehyde is unique due to its dual aldehyde functionality and the presence of both thiophene and benzothiophene rings. This combination imparts distinct electronic and optical properties, making it valuable for specialized applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
30689-47-5 |
|---|---|
Fórmula molecular |
C12H6O2S2 |
Peso molecular |
246.3g/mol |
Nombre IUPAC |
thieno[3,2-e][1]benzothiole-2,7-dicarbaldehyde |
InChI |
InChI=1S/C12H6O2S2/c13-5-7-3-9-10-4-8(6-14)16-12(10)2-1-11(9)15-7/h1-6H |
Clave InChI |
YIBAYVIXSAHLGC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
SMILES canónico |
C1=CC2=C(C=C(S2)C=O)C3=C1SC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)





![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)

![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)


